

Application Note: Quantification of Cholic Acid in Serum by LC-MS/MS

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Compound of Interest		
Compound Name:	Cholic Acid	
Cat. No.:	B1668900	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and sensitive method for the quantitative analysis of **cholic acid** in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). **Cholic acid**, a primary bile acid synthesized in the liver from cholesterol, plays a crucial role in lipid digestion and absorption.[1] Its quantification in serum is vital for studying liver function, cholestatic liver diseases, and the overall homeostasis of bile acids.[1] This method is suitable for clinical research and drug development settings where accurate and reliable measurement of **cholic acid** is required.

The methodology described herein utilizes a simple protein precipitation step for sample preparation, followed by rapid and efficient chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM), which offers high selectivity and sensitivity. A deuterated internal standard (**Cholic Acid-D4**) is employed to ensure accuracy and precision.

Experimental Protocols Materials and Reagents

- Cholic Acid analytical standard
- Cholic Acid-D4 (internal standard)
- HPLC-grade methanol



- HPLC-grade acetonitrile
- Formic acid (LC-MS grade)
- Ultrapure water
- Human serum (charcoal-stripped for calibration standards, and pooled for quality controls)

Standard and Sample Preparation

- 2.1. Preparation of Stock and Working Solutions
- Cholic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve cholic acid in methanol to prepare a 1 mg/mL stock solution.
- Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Cholic Acid-D4 in methanol.
- Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in methanol:water (1:1, v/v) to desired concentrations for spiking into calibration standards and quality control (QC) samples.
- 2.2. Preparation of Calibration Curve and Quality Control Samples
- Calibration Standards: Prepare a series of calibration standards by spiking the cholic acid
 working solutions into charcoal-stripped human serum to achieve a concentration range of 1
 ng/mL to 1000 ng/mL.[2]
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking cholic acid working solutions into pooled human serum.
- 2.3. Serum Sample Preparation
- To 50 μL of serum sample, calibrator, or QC sample in a microcentrifuge tube, add 10 μL of the Cholic Acid-D4 internal standard working solution.
- Add 140 μL of cold methanol for protein precipitation.[3][4]



- Vortex the mixture vigorously for 1 minute.
- Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[2][3]
- Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[1] [3]

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography (LC) Conditions

Parameter	Condition
LC System	Vanquish Horizon HPLC binary pump or equivalent[2]
Column	Hypersil GOLD C18, 100 x 2.1 mm, 1.9 μm or equivalent[2]
Column Temperature	50 °C[2]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	100% Methanol or Acetonitrile/Methanol mixture with 0.1% Formic Acid[1][2]
Flow Rate	0.3 - 0.7 mL/minute[1][4]
Injection Volume	10 μL[2][4]
Gradient	A typical reverse phase gradient is used for separation.[1]

3.2. Mass Spectrometry (MS) Conditions



Parameter	Condition		
Mass Spectrometer	TSQ Quantis triple quadrupole mass spectrometer or equivalent[2]		
Ionization Mode	Negative Electrospray (H-ESI) Mode[1][2]		
Ion Spray Voltage	-4500 V[1][4]		
Vaporizer/Source Temperature	350 °C - 550 °C[1][2]		
Ion Transfer Tube Temperature	300 °C[2]		
Gas Settings	Curtain gas: 20-30 psi, Nebulizer gas (GS1): 40-50 psi, Heater gas (GS2): 50-55 psi[1][4]		
Detection Mode	Multiple Reaction Monitoring (MRM)		

Data Presentation

Table 1: MRM Transitions and MS Parameters for Cholic

Acid and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (DP) (V)	Collision Energy (CE) (V)
Cholic Acid	407.3	343.1	-120	-44
Cholic Acid-D4	411.3	347.1	-120	-44

Note: DP and CE values are instrument-dependent and should be optimized.[1]

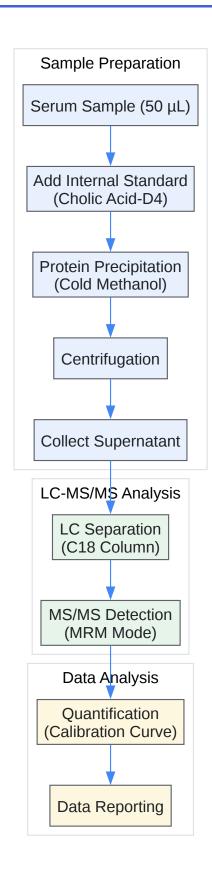
Table 2: Method Performance Characteristics



Parameter	Result	
Linearity Range	1 - 1000 ng/mL	
Coefficient of Determination (r²)	> 0.995[2]	
Lower Limit of Quantitation (LLOQ)	0.5 - 3.5 ng/mL[5]	
Intra-day Precision (%CV)	< 15%	
Inter-day Precision (%CV)	< 15%	
Accuracy	85 - 115%	

Visualizations Experimental Workflow



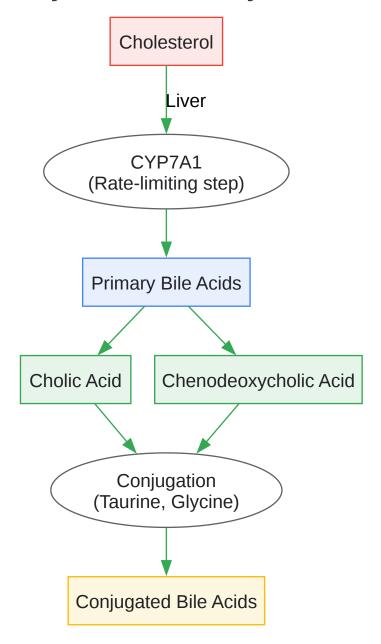


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Caption: Workflow for **cholic acid** quantification in serum.



Cholic Acid Biosynthesis Pathway



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Caption: Simplified cholic acid biosynthesis pathway.

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